molecular formula C12H18N2O4S B6154131 ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1772473-85-4

ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B6154131
CAS RN: 1772473-85-4
M. Wt: 286.3
InChI Key:
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Description

Ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.3. The purity is usually 95.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate' involves the reaction of 3-methoxy-3-oxopropyl mercaptan with ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, followed by deprotection and esterification reactions.", "Starting Materials": [ "Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate", "3-Methoxy-3-oxopropyl mercaptan", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: To a solution of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 g, 4.2 mmol) in dry diethyl ether (20 mL) at 0°C, add sodium hydride (60% dispersion in oil, 0.2 g, 5.0 mmol) in small portions with stirring. Stir the reaction mixture for 30 minutes at 0°C.", "Step 2: Add 3-methoxy-3-oxopropyl mercaptan (0.8 g, 5.0 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Quench the reaction mixture with methanol (10 mL) and stir for 30 minutes at room temperature.", "Step 4: Add hydrochloric acid (1 M, 10 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 5: Extract the organic layer with sodium bicarbonate (10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 6: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 7: Dissolve the crude product in methanol (10 mL) and add sodium bicarbonate (0.5 g, 6.0 mmol). Stir the reaction mixture for 30 minutes at room temperature.", "Step 8: Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the final product 'ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate'." ] }

CAS RN

1772473-85-4

Product Name

ethyl 5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate

Molecular Formula

C12H18N2O4S

Molecular Weight

286.3

Purity

95

Origin of Product

United States

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